

physical properties of 5-Bromo-triazolo[1,5-a]pyridine

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Compound of Interest

Compound Name:	5-Bromo-[1,2,3]triazolo[1,5-a]pyridine
Cat. No.:	B062217

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Core Compound Identity and Physicochemical Properties

5-Bromo-[1][2][3]triazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic compound. The presence of the bromine atom at the 5-position provides a strategic handle for further functionalization, such as cross-coupling reactions, making it a valuable building block in synthetic chemistry.^[4] Understanding its fundamental physical properties is the first step in any research and development workflow, as these characteristics dictate handling, purification, formulation, and analytical strategies.

A summary of its core identifiers and properties is presented below.

Property	Value	Source
CAS Number	143329-58-2	[1] [2] [3]
Molecular Formula	C ₆ H ₄ BrN ₃	[1] [3] [5]
Molecular Weight	198.02 g/mol	[1] [3] [5]
Appearance	Solid	[1]
Purity (Typical)	95-97%	[1] [2]
InChIKey	FTRKHVUBTUHSQK-UHFFFAOYSA-N	[1] [5]

Thermal Analysis: Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity, while a broad range can suggest the presence of impurities.

Property	Value	Source
Melting Point	145-150 °C	[1] [2]
	148 °C	[5]

The reported values indicate a melting point in the range of 145-150 °C.[\[1\]](#)[\[2\]](#) This relatively high melting point is consistent with a planar, heteroaromatic structure that can engage in intermolecular interactions, such as π - π stacking, similar to related triazolopyrimidine systems.
[\[6\]](#)

Protocol for Melting Point Determination (Capillary Method)

This protocol ensures accurate and reproducible melting point measurement, a foundational technique for sample characterization.

- Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing.
- Capillary Loading: Load a small amount of the powdered sample into a capillary tube (0.8-1.2 mm internal diameter) to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary on a hard surface.
- Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
- Measurement:
 - Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting range.
 - Once the temperature is within 20 °C of the expected melting point (approx. 125 °C), reduce the heating rate to 1-2 °C/min. A slow ramp rate is crucial for thermal equilibrium and accurate determination.
 - Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.
- Validation: Perform the measurement in triplicate to ensure reproducibility. The calibration of the apparatus should be regularly verified with certified standards (e.g., benzophenone, caffeine).

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is indispensable for quality control.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the molecular formula by providing highly accurate mass measurements.

While experimental HRMS data for the title compound is not readily available in the cited literature, predicted data for various adducts provides expected values for analysis.[\[7\]](#)

Adduct	Predicted m/z
$[M+H]^+$	197.96614
$[M+Na]^+$	219.94808
$[M-H]^-$	195.95158
$[M+NH_4]^+$	214.99268

Data sourced from predicted values.[\[7\]](#)

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization: Utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar, nitrogen-containing heterocyclic compounds. Both positive and negative ion modes should be tested to maximize the chance of observing the molecular ion.
- Analysis:
 - Inject the sample into an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
 - Acquire the full scan spectrum over a mass range of m/z 100-500.
 - The instrument must be calibrated using a known standard immediately prior to the run to ensure mass accuracy below 5 ppm.
- Data Interpretation:
 - Identify the peak corresponding to the molecular ion (e.g., $[M+H]^+$).

- Compare the measured accurate mass to the theoretical mass calculated for the formula $C_6H_4BrN_3$. The mass difference should be less than 5 ppm.
- Analyze the isotopic pattern. The presence of bromine will result in a characteristic M and M+2 isotopic cluster with an intensity ratio of approximately 1:1, providing definitive evidence for the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. While specific experimental spectra for 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine are not published in the provided sources, the expected signals can be inferred from its structure and data on related analogs.[4][8] The molecule has four aromatic protons in distinct chemical environments.

Protocol for 1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Due to the potential for poor solubility, as noted in related structures, DMSO-d₆ is a preferred starting point.[4] If solubility is low, gentle warming or sonication may be required.
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Acquisition:**
 - Acquire a 1H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ^{13}C .
- **Expected 1H NMR Signals:** Expect four signals in the aromatic region (typically δ 7.0-9.0 ppm), each integrating to one proton. The coupling patterns (doublets, triplets, or doublets of

doublets) will be determined by the ortho, meta, and para relationships between the protons on the pyridine ring.

- Expected ^{13}C NMR Signals: Expect six distinct signals for the six carbon atoms in the fused ring system. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups and bond vibrations within a molecule. For 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine, the spectrum will be characterized by vibrations from the fused aromatic ring system.

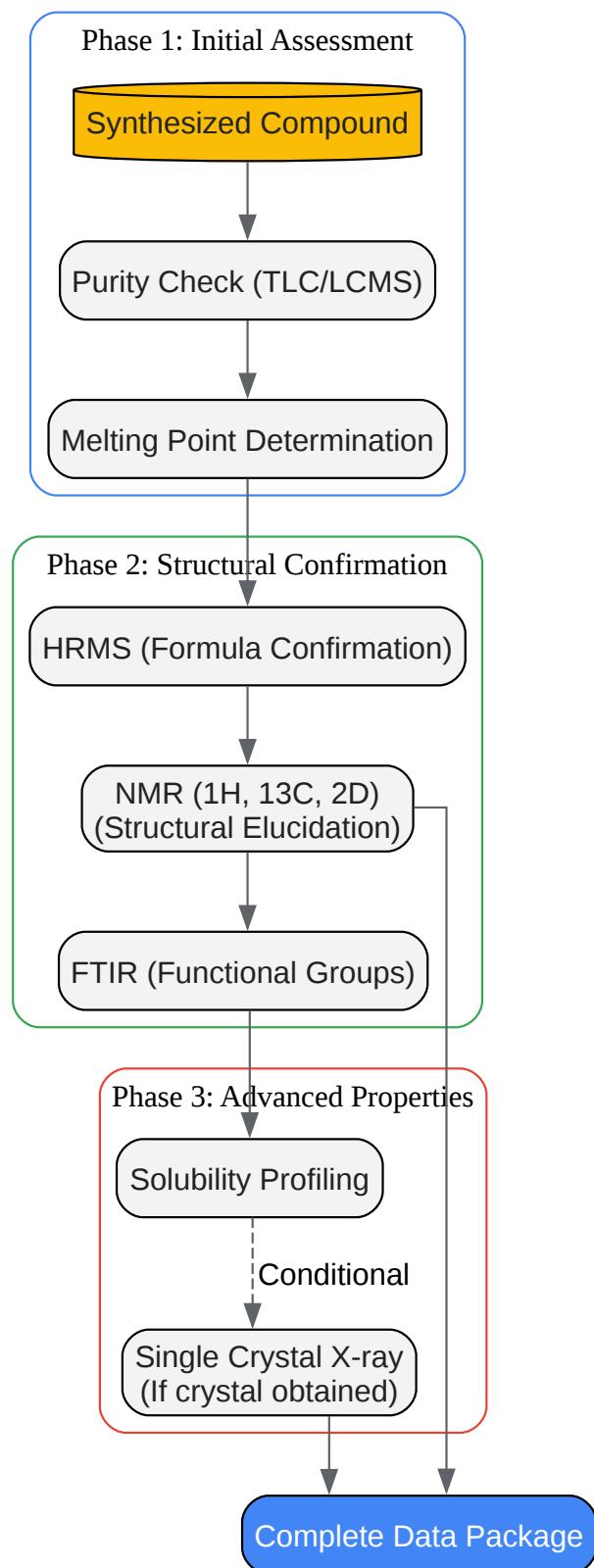
Protocol for Attenuated Total Reflectance (ATR) FTIR Spectroscopy

- Instrument Preparation: Record a background spectrum of the clean ATR crystal (diamond or germanium). This is a critical step to subtract atmospheric (H_2O , CO_2) and crystal-related absorbances from the sample spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- Spectrum Acquisition: Collect the spectrum, typically over the range of $4000\text{-}400\text{ cm}^{-1}$. Co-add at least 16 scans to improve the signal-to-noise ratio.
- Data Interpretation:
 - Aromatic C-H Stretch: Look for sharp bands in the $3100\text{-}3000\text{ cm}^{-1}$ region.[9]
 - Aromatic C=C and C=N Stretch: Expect a series of characteristic bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.[10]
 - C-H Bending: Out-of-plane C-H bending vibrations in the $900\text{-}700\text{ cm}^{-1}$ region can provide information about the substitution pattern on the pyridine ring.[9][10]

- C-Br Stretch: A C-Br stretching vibration is expected in the lower frequency region, typically between 600-500 cm⁻¹.

Workflow for Physicochemical Characterization

The systematic characterization of a compound like 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine follows a logical progression to build a complete data package for identification and quality assessment.

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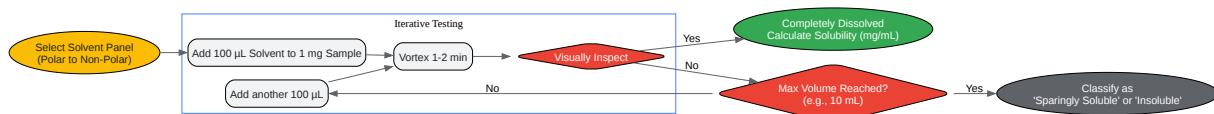
Caption: Workflow for the comprehensive physical characterization of a synthetic compound.

Solubility Profile

Understanding a compound's solubility is crucial for its application in solution-based assays, formulations, and reaction chemistry. Based on data for a related, complex triazolopyridine derivative that exhibited poor solubility, it is reasonable to anticipate that 5-Bromo-[1][2][3]triazolo[1,5-a]pyridine may have limited solubility in non-polar organic solvents and water, with higher solubility in polar aprotic solvents.[4]

Protocol for Semi-Quantitative Solubility Assessment

- Solvent Selection: Choose a panel of representative solvents (e.g., water, ethanol, acetone, dichloromethane, DMSO, N,N-dimethylformamide).
- Measurement:
 - Add a pre-weighed amount of the compound (e.g., 1 mg) to a vial.
 - Add the selected solvent in fixed increments (e.g., 100 μ L) at a constant temperature (e.g., 25 °C).
 - After each addition, vortex the mixture for 1-2 minutes.
 - Visually inspect for complete dissolution.
- Classification: The solubility can be classified based on the volume of solvent required (e.g., <1 mg/mL = poorly soluble; >100 mg/mL = very soluble).



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Caption: Decision workflow for semi-quantitative solubility testing.

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